molecular formula C12H21N3 B1464399 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine CAS No. 1251369-45-5

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine

Cat. No.: B1464399
CAS No.: 1251369-45-5
M. Wt: 207.32 g/mol
InChI Key: OEVHWKAPKZOJLT-UHFFFAOYSA-N
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Description

The compound “2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine” is a derivative of pyrazole that contains two methyl substituents . It is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of this compound could involve the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .


Molecular Structure Analysis

The molecular structure of this compound could be characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .


Chemical Reactions Analysis

The chemical reactions of this compound could involve the reaction with primary amines, which are accompanied by cleavage of the oxazole ring with the formation of the corresponding enamino nitriles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound could be similar to those of its derivatives. For instance, one of its derivatives is a white solid that dissolves well in polar organic solvents . It has a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Scientific Research Applications

Synthesis and Molecular Structure

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine has been utilized in the synthesis of various s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. Investigations into the molecular structures of these compounds, using X-ray crystallography combined with Hirshfeld and DFT calculations, have been conducted. These studies focus on intermolecular interactions controlling the molecular packing and the electronic properties of the compounds (Shawish et al., 2021).

Antimicrobial and Antifungal Activities

Compounds containing the this compound moiety have shown significant antimicrobial and antifungal activities. For instance, a series of pyrazole-containing s-triazine derivatives were synthesized and tested against various microorganisms, demonstrating their potential in treating infections (Sharma et al., 2017).

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel isoxazolines, isoxazoles, and other nitrogen-containing heterocycles. These syntheses often involve multi-step reactions and have resulted in the creation of new compounds with potential biological activities (Rahmouni et al., 2014).

Anticholinesterase Agents

Derivatives of this compound have been synthesized and evaluated for their anticholinesterase effects. These compounds are significant due to their potential applications in treating diseases such as neurodegenerative disorders (Altıntop, 2020).

Cancer Treatment

Some derivatives have been explored for their potential use in cancer treatment. For example, an Aurora kinase inhibitor incorporating the pyrazole-piperidine structure has been proposed as a potential therapeutic agent for treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Antioxidant Activities

The compound's derivatives have also been evaluated for their antioxidant activities. This aspect of research highlights the potential therapeutic uses of these derivatives in combating oxidative stress-related diseases (Gouda, 2011).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, some of its derivatives have shown promising cytotoxic activity . Therefore, it could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Biochemical Analysis

Biochemical Properties

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activities. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Furthermore, this compound has been observed to affect the expression of genes involved in metabolic pathways, potentially leading to shifts in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or heat, may lead to its gradual breakdown. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ dysfunction. Studies have identified specific dosage thresholds beyond which the compound’s toxicity becomes apparent, emphasizing the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation, leading to changes in metabolite levels and energy production. Additionally, this compound may affect the synthesis and degradation of key biomolecules, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in certain cellular compartments or tissues. The interaction with binding proteins can influence its localization and concentration within the cell, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-10-9-11(2)15(14-10)8-6-12-5-3-4-7-13-12/h9,12-13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVHWKAPKZOJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2CCCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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